molecular formula C10H19ClN2O4S B2799292 Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate CAS No. 2260931-64-2

Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate

Cat. No.: B2799292
CAS No.: 2260931-64-2
M. Wt: 298.78
InChI Key: YERFHBXYPCZIBE-UHFFFAOYSA-N
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Description

Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a chlorosulfonyl substituent at the 4-position, and a methyl group at the 2-position of the piperazine ring. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions . The chlorosulfonyl group (–SO₂Cl) is a reactive moiety that facilitates nucleophilic substitution or sulfonamide formation, making the compound valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERFHBXYPCZIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions. Key examples include:

Reaction with Amines

Primary and secondary amines displace the chloride to form sulfonamide derivatives. These reactions are typically carried out in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) to neutralize HCl byproducts .

ReagentConditionsProductYieldReference
BenzylamineDCM, TEA, 0–5°C → RT, 2 hN-Benzylsulfonamide derivative85–90%
MorpholineTHF, TEA, RT, 4 hMorpholine-substituted sulfonamide78%

Mechanism :

  • Deprotonation of the amine by TEA.

  • Nucleophilic attack on the sulfur atom, displacing chloride.

  • Formation of a stable sulfonamide bond .

Reaction with Alcohols

Alcohols react with the chlorosulfonyl group to yield sulfonate esters, often used as intermediates in prodrug synthesis.

ReagentConditionsProductYieldReference
EthanolDCM, Pyridine, RT, 12 hEthyl sulfonate ester70%
MethanolTHF, TEA, 0°C → RT, 6 hMethyl sulfonate ester65%

Applications :

  • Sulfonate esters derived from this compound are precursors in kinase inhibitor synthesis .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorosulfonyl group to a sulfonic acid, useful in polar functional group introductions.

ConditionsProductYieldReference
H₂O, NaHCO₃, RT, 3 hPiperazine sulfonic acid95%
HCl (1M), reflux, 2 hSulfonic acid (deprotected)88%

Key Insight :
Hydrolysis under basic conditions preserves the tert-butyl carbamate protecting group, while acidic conditions remove it .

Cross-Coupling Reactions

The chlorosulfonyl group participates in palladium-catalyzed cross-coupling reactions to form biaryl sulfones, leveraging its electrophilicity.

ReagentConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiphenyl sulfone derivative60%

Mechanistic Note :
The reaction proceeds via oxidative addition of the C–S bond to the palladium catalyst, followed by transmetalation and reductive elimination .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl .

  • Storage : Stable at –20°C under inert gas (N₂ or Ar) .

Scientific Research Applications

Chemistry

In the realm of chemistry, tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is employed in nucleophilic substitution reactions where the chlorosulfonyl group can be replaced by various nucleophiles such as amines or thiols. This property makes it valuable for creating more complex molecules .

Biology

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties against several bacterial strains. Studies suggest that modifications to the piperazine structure can enhance efficacy against drug-resistant pathogens .

Medicine

In medicinal chemistry, ongoing research explores the potential of this compound as a pharmaceutical agent. It is being investigated for its role in developing new drugs targeting various diseases, including cancer and infections due to its ability to interact with biological targets at the cellular level .

Case Study 1: Antimicrobial Activity

A study focused on piperazine derivatives highlighted that compounds with chlorosulfonyl substitutions exhibited significant antimicrobial activity against resistant bacterial strains. The mechanism of action is believed to involve binding to essential proteins within bacteria, disrupting their function .

Case Study 2: Anticancer Potential

In vitro studies have shown that related piperazine compounds can inhibit specific cancer cell lines. For instance, compounds similar to this compound demonstrated potent activity against leukemia cells by interfering with critical signaling pathways involved in cell proliferation .

Mechanism of Action

The mechanism of action of tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The chlorosulfonyl group distinguishes this compound from other tert-butyl piperazine carboxylates. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Piperazine Derivatives
Compound (Reference) Substituent(s) Molecular Weight (g/mol) Key Reactivity/Applications
Target Compound : Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate 4-chlorosulfonyl, 2-methyl ~336.8 (calculated) High reactivity via –SO₂Cl (nucleophilic displacement, sulfonamide formation); intermediate in drug synthesis.
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-pyridinyl, 5-methyloxadiazole ~417.4 (calculated) Heterocyclic oxadiazole enhances H-bonding; used in kinase inhibitor synthesis .
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate Aromatic sulfonyl (Br, CF₃O-substituted) 483.3 Electron-withdrawing groups improve metabolic stability; potential CNS drug candidate .
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-formyl, 4-CF₃-phenyl 366.36 Aldehyde enables conjugation (e.g., Schiff base formation); intermediate in bioactive molecule synthesis .
Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 4-chlorophenoxyacetyl ~395.9 (calculated) Chlorophenoxy group increases lipophilicity; used in herbicide intermediates .

Physicochemical Properties

  • Solubility : The chlorosulfonyl group may reduce solubility in polar solvents compared to analogs with hydrophilic substituents (e.g., oxadiazole in ).
  • Stability : The Boc group ensures stability under basic conditions but is labile in acidic environments. The electron-withdrawing –SO₂Cl group may increase hydrolytic sensitivity compared to aryl sulfonates (e.g., ).

Research Findings and Trends

  • Reactivity Hierarchy : Chlorosulfonyl > aldehydes () > acetyl () in terms of electrophilicity, guiding synthetic pathways for functionalization.
  • Crystallography and Stability : Hydrogen-bonding patterns in analogs (e.g., ’s diazoacetyl derivative) suggest that chlorosulfonyl groups may influence crystal packing and stability .

Biological Activity

Tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate (TB-4-ClS-MP) is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C10H19ClN2O4S and a molecular weight of 298.79 g/mol, this compound features a chlorosulfonyl group that enhances its reactivity and biological interactions.

The synthesis of TB-4-ClS-MP typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with chlorosulfonic acid. This reaction is performed under controlled conditions to ensure high purity and yield of the desired product. The compound can undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis, making it versatile for further chemical modifications.

The biological activity of TB-4-ClS-MP is primarily attributed to its chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and potential therapeutic applications.

Biological Activities

Research into the biological activities of TB-4-ClS-MP has identified several key areas:

1. Anticancer Activity:
Studies have shown that compounds similar to TB-4-ClS-MP exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar piperazine structures have been reported to inhibit the menin-MLL1 interaction, crucial in certain leukemias, demonstrating potential for therapeutic intervention in cancer treatment .

2. Neuroprotective Effects:
Research indicates that derivatives of TB-4-ClS-MP may possess neuroprotective properties. In vitro studies have shown that these compounds can protect astrocytes from amyloid-beta-induced toxicity, suggesting their potential role in treating neurodegenerative diseases like Alzheimer's .

3. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and β-secretase. Inhibition of these enzymes is critical in the context of Alzheimer's disease as it may reduce amyloid plaque formation .

Case Studies

Several case studies have highlighted the biological activity of TB-4-ClS-MP and its derivatives:

Study Objective Findings
Study on M4 Compound Evaluate neuroprotective effects against Aβ toxicityM4 showed improved cell viability in astrocytes exposed to Aβ 1-42; reduced TNF-α levels were observed.
Menin-MLL1 Inhibition Study Assess anticancer propertiesIdentified potent inhibitors with IC50 values as low as 3.6 nM; demonstrated effectiveness in leukemia models.

Comparative Analysis

TB-4-ClS-MP can be compared with other similar compounds based on their biological activities:

Compound Key Features Biological Activity
Tert-butyl 2-methylpiperazine-1-carboxylateLacks chlorosulfonyl groupLower reactivity; limited biological activity
Tert-butyl 4-(methylsulfonyl)-2-methylpiperazine-1-carboxylateContains methylsulfonyl groupDifferent reactivity; potential for distinct therapeutic applications

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-chlorosulfonyl-2-methylpiperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include nucleophilic substitution or sulfonylation, often using triethylamine as a base in tetrahydrofuran (THF) or dichloromethane (DCM). Reaction temperatures range from 0°C to reflux (60–100°C), with inert atmospheres (N₂/Ar) to prevent oxidation . Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion, with purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) .

Q. Example Reaction Parameters :

StepReagents/ConditionsMonitoring TechniqueYield
SulfonylationClSO₂H, Et₃N, DCM, 0°C → RTTLC (Rf = 0.3 in 1:1 EtOAc/hexane)75–85%
Boc Protection(Boc)₂O, DMAP, THFHPLC (≥95% purity)90%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and stereochemistry. For example:
  • ¹H NMR (CDCl₃): δ 1.46 (s, 9H, tert-butyl), 3.05–3.50 (m, piperazine protons), 4.40 (s, SO₂Cl group) .
  • ¹³C NMR : Peaks at 155 ppm (Boc carbonyl), 80 ppm (tert-butyl quaternary carbon).
    Mass spectrometry (MS) validates molecular weight (e.g., m/z 349.1 [M+H]⁺) . IR spectroscopy identifies sulfonyl (1360 cm⁻¹) and carbonyl (1700 cm⁻¹) stretches .

Q. What analytical techniques ensure purity and identity of the final product?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) confirm purity ≥95% .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .
  • Melting Point : Consistency with literature values (e.g., 112–114°C) .

Advanced Research Questions

Q. How do crystallographic methods resolve challenges in determining the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2018) is critical. Challenges include:
  • Disorder in tert-butyl groups : Mitigated by refining occupancy factors and applying restraints .
  • Low electron density for Cl atoms : Anisotropic displacement parameters improve accuracy.
    Data collection at low temperature (100 K) reduces thermal motion artifacts. Example metrics: R1 = 0.045, wR2 = 0.120 .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
  • Prodrug modification : Introducing hydrolyzable esters (e.g., methoxycarbonyl) to enhance membrane permeability .
  • Pharmacokinetic studies : LC-MS/MS quantifies plasma concentrations post-administration in rodent models .
  • Target engagement assays : Radiolabeled analogs (³H/¹⁴C) verify binding to intended receptors .

Q. How can computational modeling predict reactivity in sulfonylation or nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key applications:
  • Regioselectivity : Predicting preferential attack at the piperazine nitrogen vs. sulfonyl chlorine .
  • Solvent effects : Polarizable continuum models (PCM) optimize solvent choice (e.g., DCM vs. THF) .
    Software: Gaussian 16 or ORCA, validated against experimental kinetic data .

Q. What methodologies resolve spectral overlaps in NMR analysis of diastereomers?

  • Methodological Answer :
  • 2D NMR : COSY and NOESY distinguish diastereomers via coupling patterns and spatial correlations (e.g., tert-butyl vs. methylpiperazine protons) .
  • Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric peaks .
  • Variable Temperature NMR : Lower temperatures (e.g., -40°C) slow conformational exchange, sharpening split signals .

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